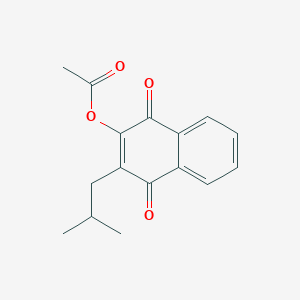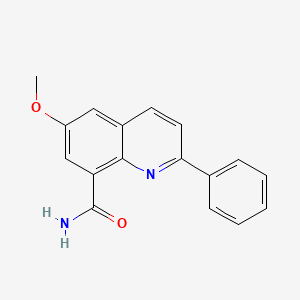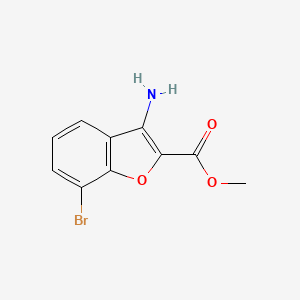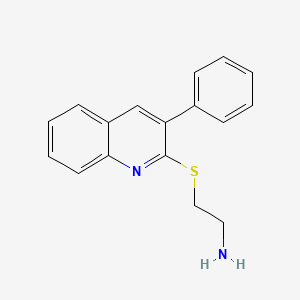![molecular formula C18H15NO2 B11848364 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole CAS No. 24097-25-4](/img/structure/B11848364.png)
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthalene ring fused with an oxazole ring, and a methoxyphenyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acylaminoketones with dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). Another method involves the use of α-haloketones and formamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. For example, the use of manganese dioxide (MnO2) in a packed reactor for the oxidation of oxazolines to oxazoles is a notable method .
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, or CuBr2/DBU.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield dihydro derivatives.
科学的研究の応用
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring, similar to oxazole.
1,2,4-Oxadiazole: Another heterocyclic compound with a similar ring structure but different nitrogen positioning
Uniqueness
3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole is unique due to its fused naphthalene-oxazole structure and the presence of a methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
24097-25-4 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole |
InChI |
InChI=1S/C18H15NO2/c1-20-14-9-6-13(7-10-14)18-16-11-8-12-4-2-3-5-15(12)17(16)19-21-18/h2-7,9-10H,8,11H2,1H3 |
InChIキー |
JMFNRXASKQIEGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)

![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)


![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)


![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)
